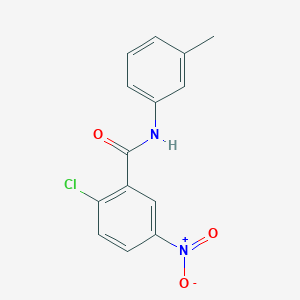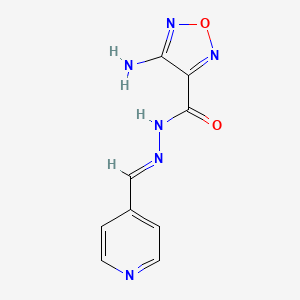![molecular formula C19H19ClN4O2S B5591481 4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5591481.png)
4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazole compounds are a significant class in organic chemistry due to their diverse biological activities and potential applications in pharmaceutical chemistry. The specific compound belongs to this class, characterized by the presence of a 1,2,4-triazole ring, indicating a molecule that could possess interesting chemical and biological properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions starting from simple precursors. For instance, triazole compounds can be synthesized through the cyclization of thiosemicarbazide derivatives, followed by alkylation or arylation steps to introduce various substituents that influence the molecule's properties and activities (Bekircan et al., 2008; Hakobyan et al., 2017).
Molecular Structure Analysis
X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine the molecular structure of triazole derivatives, revealing details such as dihedral angles, bonding patterns, and tautomeric forms (Şahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including aminomethylation and cyanoethylation, which can introduce functional groups that modulate their chemical properties and biological activities. These reactions typically occur at nitrogen atoms in the triazole ring, as indicated by NMR spectroscopy (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, can be inferred from their synthesis conditions and molecular structure. The presence of substituents like alkoxy and chlorobenzyl groups can influence these properties significantly.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of triazole derivatives are closely related to their molecular structure. The electronic configuration of the triazole ring and the nature of substituents affect the molecule's behavior in chemical reactions and its potential as a ligand in coordination chemistry (Tabatabaee et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Evaluation
A study by Bekircan et al. (2008) focused on the synthesis of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester derivatives, including steps involving the reaction with various aromatic aldehydes to form arylidene hydrazides. Some of these newly synthesized compounds were screened for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study indicates the potential for these derivatives to serve as leads for the development of new anticancer agents Bekircan et al., 2008.
Conformational Analysis and DFT Investigations
Another research conducted by Kumar et al. (2021) involved the conformational analysis and DFT (Density Functional Theory) investigations of triazole derivatives, including studies on their structural aspects, spectroscopic behavior, and molecular docking analysis against tuberculosis. This study underscores the importance of structural modifications on the biological activity and provides insights into the potential of these compounds in drug design Kumar et al., 2021.
Antimicrobial Activities
Research by Bektaş et al. (2010) on the synthesis of new 1,2,4-triazole derivatives demonstrated their antimicrobial activities. This study not only expanded the chemical diversity of triazole compounds but also highlighted their potential as antimicrobial agents, which could be further explored for pharmaceutical applications Bektaş et al., 2010.
Molecular and Spectroscopic Analysis
The work by Beytur and Avinca (2021) explored the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic triazole derivatives. Through experimental and theoretical DFT calculations, the study provided valuable data on the electronic properties and stability of these compounds, suggesting their potential applications in material science Beytur & Avinca, 2021.
Lipase and α-Glucosidase Inhibition
A study by Bekircan et al. (2015) on novel heterocyclic compounds derived from triazole-based acetohydrazides investigated their lipase and α-glucosidase inhibition activities. This research is indicative of the potential therapeutic applications of these derivatives in treating diseases related to these enzymes Bekircan et al., 2015.
Eigenschaften
IUPAC Name |
4-[(E)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-3-18-22-23-19(27)24(18)21-11-13-8-9-16(17(10-13)25-2)26-12-14-6-4-5-7-15(14)20/h4-11H,3,12H2,1-2H3,(H,23,27)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEVOCIVWCPJDK-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-2-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}quinoline](/img/structure/B5591403.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5591407.png)
![6-{5-[1-(acetylamino)ethyl]-2-thienyl}hexanoic acid](/img/structure/B5591413.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5591418.png)
![4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5591428.png)

![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5591475.png)
![N-[4-(diethylamino)phenyl]-3-methoxybenzamide](/img/structure/B5591477.png)

![3-ethyl-6-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5591489.png)
![methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5591497.png)
![1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5591500.png)
![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5591504.png)
